Potency Against Pseudomonas aeruginosa: Tobramycin Demonstrates a 2-Fold Lower MIC90 Than Gentamicin
In a study of 147 randomly selected clinical strains of *Pseudomonas aeruginosa*, tobramycin was the most active aminoglycoside tested, with an MIC90 of 4 μg/mL. This is 2-fold lower than the MIC90 for gentamicin (8 μg/mL) and 3-fold lower than amikacin (12 μg/mL) [1][2]. This superior potency is critical in clinical settings where achieving high pulmonary drug concentrations in CF patients is challenging and directly impacts bacterial eradication.
| Evidence Dimension | In vitro potency (MIC90) against *P. aeruginosa* |
|---|---|
| Target Compound Data | MIC90 = 4 μg/mL |
| Comparator Or Baseline | Gentamicin MIC90 = 8 μg/mL; Amikacin MIC90 = 12 μg/mL; Netilmicin MIC90 = 16 μg/mL |
| Quantified Difference | 2-fold more potent than gentamicin; 3-fold more potent than amikacin |
| Conditions | 147 randomly selected clinical strains of *Pseudomonas aeruginosa*, tested by agar dilution |
Why This Matters
This quantifies the basis for tobramycin's preferred status in anti-pseudomonal therapy, guiding procurement for CF centers and ICUs where *P. aeruginosa* is a primary concern.
- [1] Chanal C, Sirot D, Sirot J, Cluzel R. In-vitro susceptibility of Pseudomonas aeruginosa to old and new beta-lactam antibiotics and aminoglycosides. J Antimicrob Chemother. 1983;11(6):511-8. View Source
- [2] Shawar RM, MacLeod DL, Garber RL, et al. Activities of tobramycin and six other antibiotics against Pseudomonas aeruginosa isolates from patients with cystic fibrosis. Antimicrob Agents Chemother. 1999;43(12):2877-80. View Source
